1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a complex organic compound that features a urea linkage connecting two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable catalyst to form the pyridin-2-ylpiperazine intermediate.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-fluoroaniline with an appropriate reagent to introduce the fluorophenyl group.
Coupling Reaction: The final step involves the coupling of the pyridin-2-ylpiperazine intermediate with the fluorophenyl derivative in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- 1-(4-Bromophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- 1-(4-Methylphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBGKKQJJZYLSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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